3-Ethoxy-7-oxaspiro[3.5]nonan-1-one
Overview
Description
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one is a bicyclic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound belongs to the class of spiroketals, which are characterized by two or more rings sharing a single atom.
Preparation Methods
The synthesis of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-one typically involves the reaction of 1,6-dioxaspiro[4.4]nonane with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ether derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one can be compared with other spiroketals such as 1,6-dioxaspiro[4.4]nonane and 2,2-dimethyl-1,3-dioxolane .
Similar compounds include:
- 1,6-Dioxaspiro[4.4]nonane
- 2,2-Dimethyl-1,3-dioxolane
- 3-Methoxy-7-oxaspiro[3.5]nonan-1-one
Properties
IUPAC Name |
1-ethoxy-7-oxaspiro[3.5]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWGQWBVVYSVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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